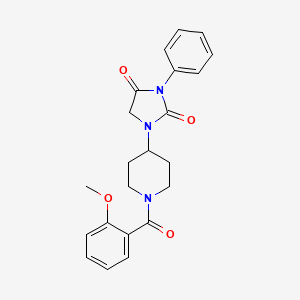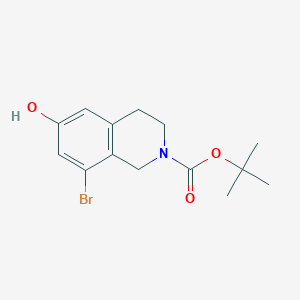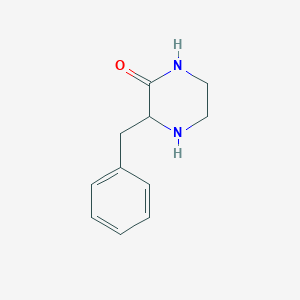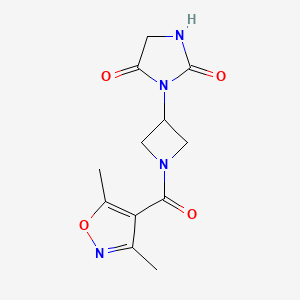
1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, also known as MPPI, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. MPPI is a white crystalline powder that belongs to the class of imidazolidinediones and acts as a selective antagonist of the dopamine D2 receptor.
Aplicaciones Científicas De Investigación
Pharmacophore Models and Affinity Studies
A study focused on derivatives of phenytoin, including compounds with a structural resemblance to 1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, examined their affinity and selectivity toward 5-HT1A receptors compared to α1-adrenergic receptors. It highlighted significant to moderate affinities in the nanomolar range for 5-HT1A receptors, showcasing the potential of these compounds in pharmacological applications related to serotonin regulation (Handzlik et al., 2011).
Synthesis and Structural Analysis
Another study detailed the synthesis and structural analysis of oxazolidines, thiazolidines, and tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones from β-hydroxy- or β-mercapto-α-amino acid esters. This research provides insight into the synthetic routes and chemical transformations that could be applicable to the synthesis and functionalization of compounds like 1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (Badr et al., 1981).
DNA Binding Studies
Investigations into the DNA binding affinity of imidazolidine derivatives, which share a core structural motif with the compound , were conducted to evaluate their potential as anticancer drugs. These studies utilized techniques like electronic absorption spectroscopy and cyclic voltammetry to ascertain the binding strength and mechanism of interaction with DNA, providing a foundation for understanding the bioactive potential of similar compounds (Shah et al., 2013).
Anticancer and Antimicrobial Activity
The synthesis and evaluation of novel compounds with structural similarities, focusing on their anticancer and antimicrobial activities, have been explored. Such studies investigate the therapeutic potential and provide valuable insights into the bioactivity of these compounds, contributing to the development of new pharmacological agents (Kumar & Sharma, 2022).
Mechanistic and Synthetic Studies
Research into the synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones via ultrasound-assisted, one-pot synthesis methods offers a glimpse into innovative approaches for creating complex heterocyclic compounds. These studies shed light on the mechanisms underlying such syntheses and could be relevant for the efficient production of compounds like 1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, enhancing our understanding of their chemical properties and potential applications (Chen et al., 2016).
Propiedades
IUPAC Name |
1-[1-(2-methoxybenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-19-10-6-5-9-18(19)21(27)23-13-11-16(12-14-23)24-15-20(26)25(22(24)28)17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLBRLZPMLXXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[[5-(Dimethylamino)pyridin-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2617589.png)

![Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride](/img/structure/B2617593.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2617594.png)
![2-[5-(acetylamino)-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617595.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide](/img/structure/B2617597.png)


![N-(5-chloro-2-methoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2617601.png)
![1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2617602.png)